Pol1-IN-1

説明

Purification and Characterization of polκ

Human polκ, encoded by the DINB1 gene, is a DNA polymerase that lacks 3′ → 5′ proofreading exonuclease activity and is not stimulated by recombinant human proliferating cell nuclear antigen. It operates optimally at 37°C and pH 6.5–7.5 and is resistant to inhibition by aphidicolin, dideoxynucleotides, or NaCl up to 50 mm. Polκ can bypass certain DNA lesions, suggesting a role in replicating DNA with abnormal bases or structurally aberrant replication forks .

Mycobacterial DNA Polymerase I

Mycobacterial Pol1 is a bifunctional enzyme with a DNA flap endonuclease/5′ exonuclease domain and a DNA polymerase domain. It exhibits additional functions such as FEN activity on RNA:DNA hybrids and reverse transcriptase activity. The crystal structures of the POL domain and the full-length FEN/EXO–POL enzyme reveal distinctive structural features and metal-binding sites, providing insights into its function and interaction with DNA .

Human DNA Polymerase N (POLN)

POLN is a low fidelity A-family DNA polymerase with the ability to bypass thymine glycol lesions. It has a processivity similar to the exonuclease-deficient Klenow fragment of E. coli pol I and is resistant to aphidicolin. POLN's strand displacement activity is higher than the Klenow fragment, and it can perform error-free translesion synthesis past a 5S-thymine glycol .

Pif1 Helicase and Polδ

Pif1 helicase and polymerase δ (Polδ) work together to promote recombination-coupled DNA synthesis. Pif1 stimulates Polδ-mediated DNA synthesis and facilitates extensive DNA synthesis by establishing a migrating D-loop structure. This process is crucial for DNA repair by homologous recombination .

POLD1-Related Multisystem Disorder

A single-codon deletion in POLD1, which affects the polymerase active site, leads to a multisystem disorder characterized by lipodystrophy, deafness, mandibular hypoplasia, and hypogonadism. This mutation abolishes DNA polymerase activity but only mildly impairs exonuclease activity, suggesting a critical role for POLD1 in tissue-specific functions such as adipose tissue homeostasis .

POLD1 as a Prognostic Factor in Clear Cell Renal Cell Carcinoma

POLD1 expression levels in clear cell renal cell carcinoma (ccRCC) are significantly higher in tumor tissue and correlate with longer survival rates. This suggests that POLD1 immunoreactivity could serve as a prognostic marker in ccRCC .

Porous Organic Ligands (POLs) for Catalysis

POLs synthesized via solvothermal polymerization exhibit high surface area, large pore volume, hierarchical porosity, and stability. A POL bearing a triphenylphosphine supported rhodium catalyst shows high activity and excellent recyclability in hydroformylation reactions .

The Human POLD1 Gene

The POLD1 gene promoter is G/C-rich without a TATA box. It contains multiple elements, including two 11-bp direct repeats, which are crucial for promoter activity. Proteins such as Sp1 and Sp3 bind to these repeats and activate the POLD1 promoter. The promoter activity is induced at the G1/S boundary, highlighting the importance of transcriptional regulation of POLD1 .

科学的研究の応用

Targeted Treatment for Multiple Sclerosis

Pol1-IN-1, particularly compounds like RAM-589.555, have shown promise as innovative targeted treatments for multiple sclerosis (MS). These compounds work by targeting the Polymerase-1 (POL1) transcription machinery, leading to the suppression of ribosomal biogenesis and activation of apoptosis. Studies have demonstrated that oral administration of such POL1 inhibitors can significantly suppress and ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of MS. This is achieved by inhibiting the proliferation and viability of activated lymphocytes and inducing apoptosis (Achiron et al., 2017). Another study highlighted the effectiveness of a specific POL1 inhibitor in reducing disease activity in MS, through decreased expression of POL1 pathway-related genes and activation of P53 dependent apoptosis (Achiron et al., 2013).

Immunomodulatory Effects on Glial Cells

Research into the immunomodulatory effects of POL1 inhibitors like RAM-589.555 on central nervous system (CNS) resident cells has shown promising results. These inhibitors can impact CNS-resident microglia and astrocytes, decreasing inflammation and enhancing the anti-inflammatory and neuroprotective capacities of these cells. This is particularly relevant in the context of MS, where controlling CNS inflammation is crucial (Zilkha-Falb et al., 2020).

Application in Translational Research

The POL1 pathway's association with the benign course of MS has been used to develop new therapeutic strategies. For instance, targeting the POL1 transcription machinery with compounds like RAM-589.555 can lead to selective suppression of ribosomal biogenesis in activated immunocompetent cells, offering a new avenue for MS treatment (Achiron, 2017).

POL1 Pathway Activation in Acute MS Relapse

Studies have also shown that increased POL1 pathway activity is observed during acute MS relapse. Targeted inactivation of the POL1 pathway could represent a novel strategy for better treatment of acute MS relapse, offering a more specific approach to managing the disease (Achiron et al., 2018).

作用機序

Target of Action

Pol1-IN-1 is a small molecule that primarily targets RNA polymerase 1 (POL1, also known as Pol I) . POL1 is a key enzyme involved in the synthesis of ribosomal RNA (rRNA), a critical component of the protein synthesis machinery within cells . It processes RNA primers during lagging-strand synthesis and fills small gaps during DNA repair reactions .

Mode of Action

This compound interacts with its target, POL1, by inhibiting its transcriptional activity . This inhibition disrupts ribosome biogenesis, a process vital for protein synthesis, by preventing the production of rRNA

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ribosome biogenesis pathway . By inhibiting POL1, this compound disrupts the production of rRNA, thereby affecting the assembly of ribosomes and ultimately protein synthesis. This can have downstream effects on various cellular processes that rely on protein synthesis, potentially leading to cell cycle arrest or apoptosis .

Result of Action

The inhibition of POL1 by this compound leads to a disruption in ribosome biogenesis, affecting protein synthesis within the cell . This can lead to various cellular effects, depending on the cell type and context. For example, in rapidly dividing cells, such as cancer cells, the inhibition of protein synthesis can lead to cell cycle arrest or programmed cell death (apoptosis) .

特性

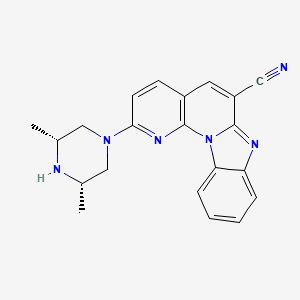

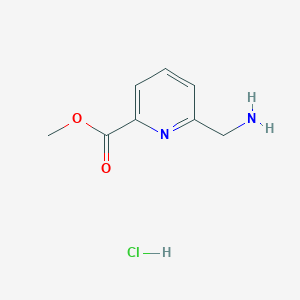

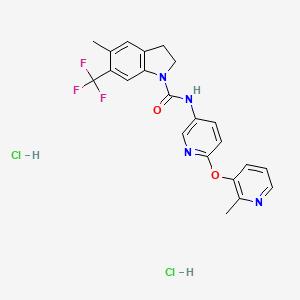

IUPAC Name |

2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzimidazolo[1,2-a][1,8]naphthyridine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6/c1-13-11-26(12-14(2)23-13)19-8-7-15-9-16(10-22)21-24-17-5-3-4-6-18(17)27(21)20(15)25-19/h3-9,13-14,23H,11-12H2,1-2H3/t13-,14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQPEPQECNSOFF-OKILXGFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,4-Dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B3028233.png)

![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)

![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3028242.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)